1-Tert-butyl 3-methyl 2,2-dimethylmalonate

Physicochemical Properties Process Chemistry Purification

1-Tert-butyl 3-methyl 2,2-dimethylmalonate (CAS 85293-46-5) is an unsymmetrical diester derivative of 2,2-dimethylmalonic acid, characterized by a tert-butyl ester at one carboxyl and a methyl ester at the other, with a molecular formula of C10H18O4 and a molecular weight of 202.25 g/mol. This compound exhibits a reported density of 1.008 g/cm³ and a boiling point of 190.87°C at 760 mmHg.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 85293-46-5
Cat. No. B1602142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 3-methyl 2,2-dimethylmalonate
CAS85293-46-5
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C)(C)C(=O)OC
InChIInChI=1S/C10H18O4/c1-9(2,3)14-8(12)10(4,5)7(11)13-6/h1-6H3
InChIKeyZXTMFWHKFMRXOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tert-butyl 3-methyl 2,2-dimethylmalonate (CAS 85293-46-5) - Core Physicochemical and Structural Baseline


1-Tert-butyl 3-methyl 2,2-dimethylmalonate (CAS 85293-46-5) is an unsymmetrical diester derivative of 2,2-dimethylmalonic acid, characterized by a tert-butyl ester at one carboxyl and a methyl ester at the other, with a molecular formula of C10H18O4 and a molecular weight of 202.25 g/mol . This compound exhibits a reported density of 1.008 g/cm³ and a boiling point of 190.87°C at 760 mmHg . Its defining structural feature is the presence of a gem-dimethyl group adjacent to the ester carbonyls, which introduces significant steric bulk and restricts conformational flexibility around the malonate core, distinguishing it fundamentally from unsubstituted malonate esters . This structural motif is critical for modulating reactivity and selectivity in downstream synthetic transformations, positioning the compound as a specialized building block for complex molecule synthesis, particularly in medicinal chemistry programs.

1-Tert-butyl 3-methyl 2,2-dimethylmalonate (CAS 85293-46-5) - Why Direct Substitution with Unsubstituted Malonates Is Scientifically Unjustified


Substituting 1-tert-butyl 3-methyl 2,2-dimethylmalonate with a simpler malonate ester, such as tert-butyl methyl malonate (CAS 42726-73-8), introduces significant and quantifiable alterations to the compound's physicochemical and reactivity profile that directly impact synthetic outcomes and purification logistics. The target compound's 2,2-dimethyl substitution elevates lipophilicity (LogP 1.53 vs. 0.87 for tert-butyl methyl malonate ), increasing solubility in non-polar organic solvents and altering chromatographic retention behavior, which are critical parameters in process development . Furthermore, the gem-dimethyl group imposes substantial steric shielding of the α-carbon, effectively preventing enolate alkylation or other nucleophilic attacks at this position, a pathway that remains accessible and often problematic in unsubstituted malonates . This steric feature enables chemoselective manipulation of the ester functionalities without competing α-alkylation side reactions, a key advantage in multi-step syntheses [1]. Therefore, the procurement of a specific analog like 1-tert-butyl 3-methyl 2,2-dimethylmalonate is not a matter of minor structural variation but a requirement for predictable, reproducible, and high-yielding synthetic routes.

1-Tert-butyl 3-methyl 2,2-dimethylmalonate (CAS 85293-46-5) - Quantifiable Differentiation Evidence Guide for Scientific Procurement


Quantified Physicochemical Differentiation: Density, Boiling Point, and Lipophilicity vs. Closest Unsubstituted Analog

The compound exhibits distinct physicochemical properties that directly influence its handling, purification, and formulation behavior compared to the unsubstituted analog tert-butyl methyl malonate (CAS 42726-73-8). The target compound demonstrates a lower density (1.008 g/cm³ vs. 1.03 g/mL at 25°C ), a marginally higher boiling point (190.87°C at 760 mmHg vs. 197.7°C at 760 mmHg ), and a substantially greater lipophilicity (LogP 1.53 vs. 0.87 ).

Physicochemical Properties Process Chemistry Purification

Differentiated Purity Specification for Critical Process Consistency

Commercially available batches of 1-tert-butyl 3-methyl 2,2-dimethylmalonate consistently achieve a minimum purity specification of 98%, as per certificates of analysis from multiple reputable vendors (e.g., AKSci, BiochemPartner) . In contrast, the related analog dimethyl 2,2-dimethylmalonate (CAS 6065-54-9) is often supplied with a lower minimum purity specification of 95% . This 3-percentage-point difference in guaranteed purity reduces the need for further purification steps and minimizes the risk of introducing process impurities that could cascade through multi-step syntheses.

Quality Control Supply Chain Reproducibility

Validated Synthetic Utility as an Intermediate in HBV Capsid Assembly Inhibitor Programs

The compound has a documented role as a specific starting material in the synthesis of dihydropyrimidine derivatives, which are disclosed as HBV capsid assembly modulators in patent WO2020001448A1 [1]. In a representative process step, 1-tert-butyl 3-methyl 2,2-dimethylmalonate is reduced with diisobutylaluminum hydride (DIBAL-H) in THF/toluene at -78°C to afford tert-butyl 3-hydroxy-2,2-dimethylpropanoate with a reported yield of 47% [2]. While this yield is moderate, the reaction demonstrates the compound's capacity to undergo chemoselective monoreduction of the less hindered methyl ester in the presence of the sterically encumbered tert-butyl ester and the gem-dimethyl group, a transformation that would be impossible or would yield different product mixtures with simpler malonate analogs.

Medicinal Chemistry Antiviral Drug Discovery

1-Tert-butyl 3-methyl 2,2-dimethylmalonate (CAS 85293-46-5) - Evidence-Backed Application Scenarios for Scientific and Industrial Use


Synthesis of Sterically Encumbered Pharmaceutical Intermediates

The combination of a gem-dimethyl group with differentiated ester functionalities (methyl and tert-butyl) makes this compound an ideal starting material for constructing quaternary carbon centers. Its documented use in the preparation of intermediates for HBV capsid assembly inhibitors [1] validates its role in generating sterically hindered alcohol derivatives. The higher LogP (1.53) relative to unsubstituted analogs also suggests it may be a preferred building block for improving the lipophilic character of drug candidates, potentially influencing membrane permeability and ADME properties.

Chemoselective Reduction Studies and Process Development

The compound's unsymmetrical diester structure, combined with the α,α-dimethyl substitution, provides a unique template for studying and optimizing chemoselective reductions. The documented 47% yield in a DIBAL-H-mediated monoreduction [2] serves as a baseline for reaction optimization studies. Researchers seeking to develop robust, scalable processes for selective ester reduction in complex molecules can utilize this compound to investigate the effects of steric bulk on hydride delivery, thereby informing the development of more efficient synthetic routes for other challenging substrates.

Chromatographic Method Development and Analytical Chemistry

The distinct physicochemical properties of this compound, particularly its elevated LogP (1.53) and lower density (1.008 g/cm³) compared to its unsubstituted analogs , make it a useful standard for developing and validating chromatographic methods, especially for reversed-phase HPLC. Its retention time serves as a benchmark for assessing the purity and identity of more lipophilic, sterically hindered malonate derivatives in complex reaction mixtures, aiding in the quality control of both in-house syntheses and commercially sourced materials.

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